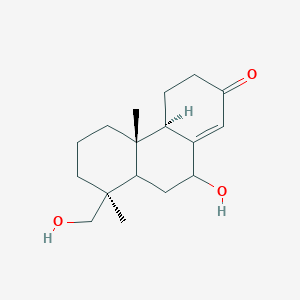

(4aR,4bS,8S)-10-hydroxy-8-(hydroxymethyl)-4b,8-dimethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

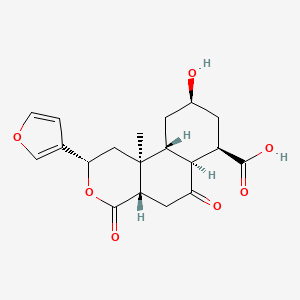

Synthesis Analysis

The synthesis of related phenanthrene derivatives often involves intricate reactions reflecting the complexity of the target molecules. For instance, a study detailed the synthesis of a phenanthrene-based compound through reactions that highlight the strategic construction of phenanthrene nuclei and the importance of specific substituent effects on the synthetic route (Lynton & Siew, 1973). Similar strategies can be applied to synthesize the compound of interest, emphasizing the role of cycloaddition reactions, ring-closing strategies, and selective functionalization.

Molecular Structure Analysis

Molecular structure analysis of phenanthrene derivatives reveals critical insights into their conformations and stereochemical arrangements. Studies have shown that the crystal and molecular structure of synthetic intermediates, such as certain phenanthrene compounds, present unique conformational features, which are essential for understanding the molecular basis of their properties and reactivity (Lynton & Siew, 1973).

Chemical Reactions and Properties

The reactivity and chemical properties of phenanthrene derivatives are significantly influenced by their structural features. For example, the presence of substituents can affect the molecule's reactivity towards electrophilic or nucleophilic attack, impacting its participation in various chemical reactions (Konishi et al., 2018).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Research has been conducted on the synthesis of related phenanthrenone precursors to novel alkaloid analogues, emphasizing the importance of structural parallels between cardiotonic steroids and Erythrophleum alkaloids. The key synthesis steps involve intramolecular electrophilic alkylation to complete the phenanthrene nucleus, showcasing the compound's relevance in studying and synthesizing complex organic molecules (Baker, Knox, & Rogers, 1991).

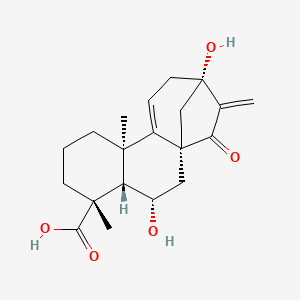

Natural Product Derivatives and Biological Activity

Studies have identified phenanthrenoids in the wetland plant Juncus acutus, including several dihydrophenanthrenes and phenanthrenes. These compounds have been shown to exhibit in vitro phytotoxicity, indicating the compound's structural relatives have potential ecological and biological significance (DellaGreca et al., 2002).

UV-Absorbing Properties

Research into related compounds such as 5-hydroxy-4-chromanones and 8-hydroxy-1-tetralon has highlighted their utility as UV-absorbers. This suggests potential applications in materials science, particularly in developing protective coatings and sunscreens (Ninagawa, Nakamura, & Matsuda, 1982).

Optical Activity and Chemical Synthesis

The synthesis of optically active bihelicenols, including stereoisomers of related phenanthrene derivatives, underscores the compound's relevance in the field of optical materials and chiral chemistry. Such studies contribute to our understanding of molecular chirality and its applications in chemical synthesis (Nakano et al., 2003).

Antialgal Activity

Synthetic mimics of natural compounds with strong antialgal activity have been explored, including the synthesis of dihydrophenanthrenes and phenanthrenes. These studies demonstrate the potential of phenanthrene derivatives in addressing environmental challenges such as algal blooms (DellaGreca et al., 2001).

Propriétés

IUPAC Name |

(4aR,4bS,8S)-10-hydroxy-8-(hydroxymethyl)-4b,8-dimethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O3/c1-16(10-18)6-3-7-17(2)13-5-4-11(19)8-12(13)14(20)9-15(16)17/h8,13-15,18,20H,3-7,9-10H2,1-2H3/t13-,14?,15?,16+,17+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYXCFZRTAJXMC-LMCYLSQRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CC(C3=CC(=O)CCC32)O)C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCC[C@]2(C1CC(C3=CC(=O)CC[C@@H]32)O)C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 71307291 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5-dihydro-N-[4-[[4-(1-methylethoxy)phenyl]carbonyl]phenyl]-1H-imadazol-2-amine](/img/no-structure.png)

![2,2-dichloro-N-[(1R)-3-[[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]amino]-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide](/img/structure/B1151901.png)

![1-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione](/img/structure/B1151912.png)

![4,4-difluoro-N-[(1S)-3-[3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide](/img/structure/B1151916.png)

![(9S)-9-(1,2-dihydroxyethyl)-7-[(2R,4S,5R)-4,5-dihydroxy-3-iodo-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1151922.png)